Ethyl 5-(oxan-4-yl)-1,3-oxazole-4-carboxylate

Description

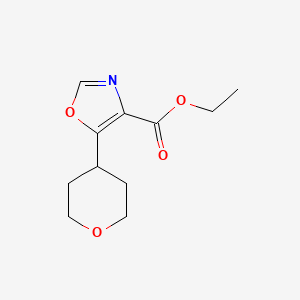

Ethyl 5-(oxan-4-yl)-1,3-oxazole-4-carboxylate (CAS: 1171354-98-5) is a heterocyclic compound featuring a 1,3-oxazole core substituted at the 5-position with a tetrahydropyran (oxan-4-yl) group and at the 4-position with an ethyl carboxylate moiety. Its molecular formula is C₁₁H₁₅NO₄, with a molar mass of 225.24 g/mol. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly in the development of enzyme inhibitors (e.g., ADAMTS7) .

Properties

IUPAC Name |

ethyl 5-(oxan-4-yl)-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4/c1-2-15-11(13)9-10(16-7-12-9)8-3-5-14-6-4-8/h7-8H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZPIAIIDSZHYKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC=N1)C2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(oxan-4-yl)-1,3-oxazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2-bromoacetate with 4-hydroxy-2-oxanone in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(oxan-4-yl)-1,3-oxazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while reduction can produce tetrahydrooxazole compounds.

Scientific Research Applications

Ethyl 5-(oxan-4-yl)-1,3-oxazole-4-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 5-(oxan-4-yl)-1,3-oxazole-4-carboxylate involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity to enzymes or receptors. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of 1,3-oxazole-4-carboxylate derivatives arises from substitutions at the 2- or 5-positions. Below is a systematic comparison of Ethyl 5-(oxan-4-yl)-1,3-oxazole-4-carboxylate with analogous compounds:

Table 1: Structural and Functional Comparison

Key Observations :

Structural Diversity: Aromatic vs. Heterocyclic Variants: Thiazole and furan substituents introduce additional heteroatoms (S, O), altering electronic properties and metabolic stability .

Synthetic Routes :

- Suzuki Coupling : Widely used for aryl/heteroaryl substitutions (e.g., hydroxyphenyl, pyrazole) .

- Acid Hydrolysis : Critical for cleaving protective groups in intermediates (e.g., tert-butyl carbamate in ADAMTS7 inhibitors) .

Biological Applications: Enzyme Inhibition: The tetrahydropyran group in this compound may enhance target binding due to its rigid, oxygen-rich structure, compared to smaller substituents like ethyl . Antimicrobial Potential: Hydroxyphenyl derivatives show promise in antibacterial applications due to phenolic group reactivity .

Research Findings and Trends

- ADAMTS7 Inhibitors : this compound is a key intermediate in BAY-9835, an orally bioavailable ADAMTS7 inhibitor. Its tetrahydropyran group improves pharmacokinetic properties over phenyl-substituted analogs .

- HSD17B13 Inhibition: Hydroxyphenyl-substituted oxazoles (e.g., S-20A) demonstrate nanomolar potency against HSD17B13, a target for metabolic disorders .

- Trend Toward Fluorinated Derivatives : Trifluoromethyl-thiazole derivatives (e.g., ) are prioritized for their metabolic stability and electronegative effects.

Biological Activity

Ethyl 5-(oxan-4-yl)-1,3-oxazole-4-carboxylate is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and antifungal properties. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, comparative analysis with similar compounds, and relevant case studies.

Chemical Structure and Properties

This compound features an oxazole ring fused with a tetrahydrofuran moiety. The presence of the oxazole ring is significant as it can influence the compound's reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₉N₁O₃ |

| Molecular Weight | 179.17 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which enhance its binding affinity to various enzymes and receptors involved in microbial growth and proliferation.

Potential Mechanisms Include:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for the survival of pathogens.

- Disruption of Cell Membranes : It could alter membrane permeability, leading to cell lysis.

- Induction of Apoptosis : Similar to other oxazole derivatives, it may trigger apoptotic pathways in cancer cells.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains:

| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 32 |

| Staphylococcus aureus | 12 | 64 |

| Pseudomonas aeruginosa | 10 | 128 |

These findings suggest that the compound holds promise as a therapeutic agent against resistant bacterial strains.

Antifungal Activity

In addition to its antibacterial properties, the compound has been evaluated for antifungal efficacy:

| Fungal Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Candida albicans | 18 | 16 |

| Aspergillus niger | 14 | 32 |

The results indicate significant antifungal potential, warranting further investigation into its mechanisms and applications.

Comparative Analysis with Similar Compounds

This compound can be compared with other oxazole derivatives to highlight its unique biological profile:

| Compound | Biological Activity |

|---|---|

| Ethyl 5-(oxan-4-yl)-1,3,4-oxadiazole-2-carboxylate | Moderate antimicrobial activity |

| Ethyl 5-(oxan-4-yl)-1,3,4-thiadiazole-2-carboxylate | Enhanced reactivity but lower activity |

This comparison illustrates that while similar compounds exist, the unique structure of this compound may confer superior biological activities.

Case Studies and Research Findings

Recent studies have explored the synthesis and biological evaluation of this compound. For instance:

- Study on Antimicrobial Efficacy : A study published in MDPI evaluated various synthesized oxazole derivatives for their antimicrobial properties. This compound showed significant activity against Gram-positive bacteria with an MIC comparable to established antibiotics .

- Antifungal Research : Another investigation highlighted its effectiveness against Candida albicans, demonstrating a potential role in treating fungal infections resistant to conventional therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.